2-Amino-3,6-difluorobenzamidine dihydrochloride
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Overview
Description
2-Amino-3,6-difluorobenzamidine dihydrochloride is a chemical compound with the molecular formula C7H8F2N3·2HCl. It is a derivative of benzamidine, characterized by the presence of two fluorine atoms at the 3 and 6 positions on the benzene ring, and an amino group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-difluorobenzamidine dihydrochloride typically involves the reaction of 2-Amino-3,6-difluorobenzonitrile with an appropriate amidine source under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt of the compound. The reaction conditions often include controlled temperature and pH to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-difluorobenzamidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzamidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzamidine compounds.
Scientific Research Applications
2-Amino-3,6-difluorobenzamidine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-difluorobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and fluorine groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5-difluorobenzamidine
- 2-Amino-3,5-difluorobenzamidine
- 2-Amino-3,6-dichlorobenzamidine
Uniqueness
2-Amino-3,6-difluorobenzamidine dihydrochloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
2-amino-3,6-difluorobenzenecarboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3.2ClH/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2H,10H2,(H3,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVYKSQOMAYZNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=N)N)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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